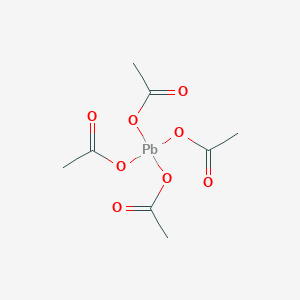![molecular formula C11H7F3N2O2 B2501227 3-[2-(Trifluormethyl)phenyl]-1H-pyrazol-5-carbonsäure CAS No. 1038770-76-1](/img/structure/B2501227.png)
3-[2-(Trifluormethyl)phenyl]-1H-pyrazol-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group attached to the phenyl ring and the carboxylic acid functionality at the 5-position on the pyrazole ring suggest that this compound could be a key intermediate or final product in pharmaceutical and agrochemical research due to the unique properties imparted by the trifluoromethyl group .
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids has been reported through various methods. For instance, the transformation of trifluoromethylpyrazoles into NH-pyrazole carboxylic acids has been achieved, illustrating a pathway to access these compounds, which are otherwise difficult to prepare . Additionally, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acids using TBTU as a catalyst indicates the versatility of pyrazole carboxylic acids in forming amide bonds . These methods provide insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 1H-pyrazole-3-carboxylic acid derivatives has been established by these techniques, confirming the presence of the pyrazole core and the substituents attached to it . The crystal structure of related compounds, such as methyl 5-phenyl-1H-pyrazole-3-carboxylate, has been determined, revealing the orientation of the phenyl ring and the nature of intermolecular interactions .
Chemical Reactions Analysis
Pyrazole carboxylic acids undergo various chemical reactions, including esterification, amide formation, and cyclocondensation. The esterification of 5-phenyl-1H-pyrazole-3-carboxylic acid with methanol has been reported, leading to the formation of ester derivatives . The reaction of pyrazole carboxylic acid with amines to form carboxamides is another example of the chemical versatility of these compounds . Furthermore, cyclocondensation reactions have been used to synthesize new pyrazole derivatives, expanding the chemical space of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. The presence of a trifluoromethyl group can significantly affect the compound's lipophilicity, electronic properties, and metabolic stability, making it a valuable moiety in drug design . The carboxylic acid group contributes to the acidity and potential for hydrogen bonding, which can be crucial for biological activity. The crystallographic analysis of related compounds provides insight into the solid-state properties, such as molecular packing and hydrogen bonding patterns .
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben die Verwendung von 3-(Trifluormethyl)phenyl-substituierten 9,10-Diarylanthracen-Derivaten (wie der betreffenden Verbindung) als Hostmaterialien für blaue OLEDs untersucht . Diese Derivate weisen eine hohe thermische Stabilität und geeignete Grenzenergieniveaus auf, was sie für die effiziente blaue Lichtemission geeignet macht.
- Anwendung: 2-(Trifluormethyl)phenylboronsäure, ein Vorläufer, der mit unserer Verbindung verwandt ist, wird in Suzuki-Kupplungsreaktionen zur Synthese verschiedener 2-Trifluormethylaryl- oder Heteroarylderivate verwendet . Diese Derivate finden Anwendung in der Pharmazie, Agrochemie und Materialwissenschaft.
- Anwendung: Die Abscheidung von Thiophenderivaten, die eine –PhCF~3~ Gruppe (ähnlich unserer Verbindung) enthalten, durch in-situ-elektrochemische Oxidation wurde für MIPs untersucht . Diese Polymere können für molekulare Erkennungs- und Sensoranwendungen verwendet werden.
- Anwendung: Trifluormethylpyridine, die strukturelle Ähnlichkeiten mit unserer Verbindung aufweisen, zeigen im Vergleich zu traditionellen Phenyl-haltigen Insektiziden überlegene Schädlingsbekämpfungseigenschaften . Forscher untersuchen ihr Potenzial als Wirkstoffe in agrochemischen Formulierungen.
- Anwendung: Wissenschaftler synthetisieren Trifluormethylpyridine als wichtige strukturelle Motive in pharmazeutisch aktiven Wirkstoffen (APIs). Diese Verbindungen können als Bausteine für die Medikamentenentwicklung dienen .
Organische Leuchtdioden (OLEDs)
Suzuki-Kupplungsreaktionen
Molekular geprägte Polymere (MIPs)
Agrochemikalien und Schädlingsbekämpfung
Pharmazeutische Forschung
Wirkmechanismus
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that compounds with similar structures can act as peroxisome proliferator-activated receptor agonists . They play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses .
Result of Action
Similar compounds have shown inhibitory activity against influenza a and have been reported as potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Action Environment
For example, vapors of similar compounds may form explosive mixtures with air , and water mist may be used to cool closed containers .
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFVYPZHDREFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1038770-76-1 |
Source


|
| Record name | 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)
![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)



![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)




![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)